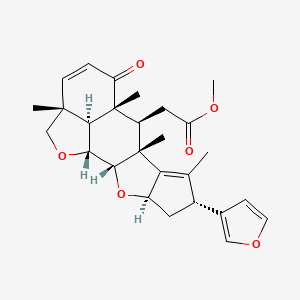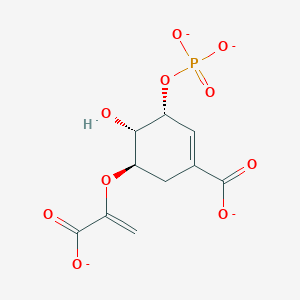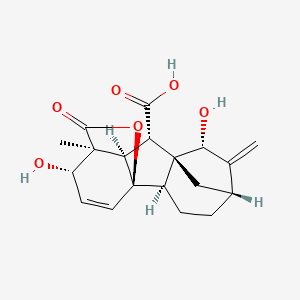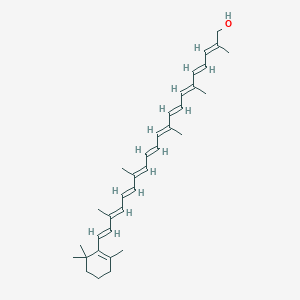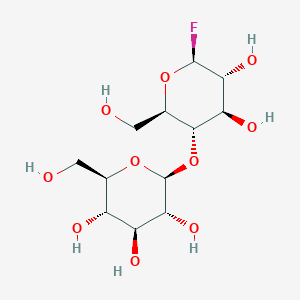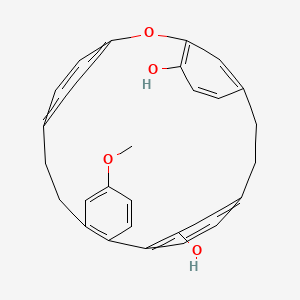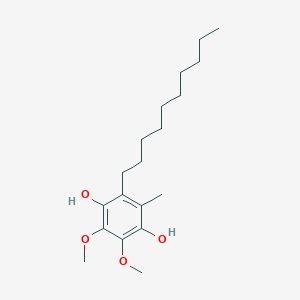
6-Decylubiquinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-decylubiquinol is a member of the class of hydroquinones that is 2,3-dimethoxyhydroquinone in which the hydrogens at positions 5 and 6 have been replaced by a methyl group and a decyl group. It is a member of hydroquinones and a member of methoxybenzenes.
Applications De Recherche Scientifique
Mitochondrial Function Assessment
6-Decylubiquinol has been utilized in evaluating mitochondrial functions. A spectrophotometric method developed by Krähenbühl et al. (1994) demonstrated its use as a substrate in assays for complex III activity in mitochondria, tissues, and fibroblasts, revealing its potential in diagnosing complex III deficiency (Krähenbühl et al., 1994). Similarly, Janssen et al. (2007) developed an assay for complex I in mitochondria using 6-Decylubiquinol, highlighting its specificity and sensitivity in complex I activity measurement (Janssen et al., 2007).
Effects on Mitochondrial Respiratory Chain
Decylubiquinol has been shown to impact the mitochondrial respiratory chain. Béni et al. (2008) discovered that decylubiquinol impedes complex I activity in mouse and human tissues, providing insights into its interaction with the respiratory chain (Béni et al., 2008). Telford et al. (2010) reported that decylubiquinone, a ubiquinone analogue, increased mitochondrial function and affected inhibition thresholds of enzyme complexes in synaptosomes (Telford et al., 2010).
Antioxidant Properties
Murad et al. (2007) studied the effects of decylubiquinone supplementation, noting its potential as an antihypertensive, hypolipidemic, and antioxidant agent in oxidative stress-related diseases (Murad et al., 2007). Additionally, Nakayama et al. (1994) highlighted the role of decylubiquinol as an antioxidant against hydrogen peroxide-induced oxidative cell injury in Chinese hamster lung fibroblasts (Nakayama et al., 1994).
Photoreleasable Quinol Substrate
Hansen et al. (2000) synthesized a photoreleasable quinol substrate, involving decylubiquinol, to study the reaction chemistry of respiratory quinol-oxidizing enzymes on a rapid time scale, enhancing understanding of enzyme reactions (Hansen et al., 2000).
Drug Discovery and Mitochondrial Research
In drug discovery and mitochondrial research, decylubiquinol plays a significant role. Pinho et al. (2013) utilized it in a zebrafish model to test mitochondria-targeted drugs, demonstrating its potential in biomedical research (Pinho et al., 2013).
Propriétés
Numéro CAS |
64845-31-4 |
|---|---|
Nom du produit |
6-Decylubiquinol |
Formule moléculaire |
C19H32O4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-decyl-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C19H32O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h20-21H,5-13H2,1-4H3 |
Clé InChI |
FZPHMACGWIAGFA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |
SMILES canonique |
CCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Alanine, 3-[(iodoacetyl)amino]-](/img/structure/B1254387.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-ethyl-2-oxobenzimidazole-1-carboxylate](/img/structure/B1254388.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enyl-3H-purine-2,6-dione](/img/structure/B1254389.png)
![[N'-[[(2R)-5-[3-(diaminomethylideneamino)propyl]-1-methyl-3,7-dioxo-1,4-diazepan-2-yl]methyl]carbamimidoyl]urea](/img/structure/B1254390.png)
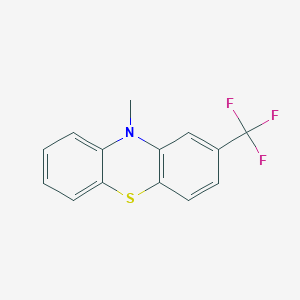
![N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide](/img/structure/B1254393.png)
![[(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methyl-propanoate](/img/structure/B1254395.png)
